2,6-Diazaspiro[3.5]nonan-1-one 2,6-Diazaspiro[3.5]nonan-1-one
Brand Name: Vulcanchem
CAS No.: 1422062-20-1
VCID: VC11674116
InChI: InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
SMILES: C1CC2(CNC1)CNC2=O
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

2,6-Diazaspiro[3.5]nonan-1-one

CAS No.: 1422062-20-1

Cat. No.: VC11674116

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[3.5]nonan-1-one - 1422062-20-1

Specification

CAS No. 1422062-20-1
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2,8-diazaspiro[3.5]nonan-3-one
Standard InChI InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Standard InChI Key DZXVNBLZCZAFLL-UHFFFAOYSA-N
SMILES C1CC2(CNC1)CNC2=O
Canonical SMILES C1CC2(CNC1)CNC2=O

Introduction

Structural and Molecular Characteristics

2,6-Diazaspiro[3.5]nonan-1-one is a bicyclic organic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. Its spirocyclic architecture consists of two fused rings: a five-membered oxetane ring and a nine-membered diazaspirononane system. The presence of two nitrogen atoms at positions 2 and 6 enables diverse reactivity, facilitating interactions with biological targets through hydrogen bonding and covalent modifications.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1422062-20-1
Molecular FormulaC₇H₁₂N₂O
Molecular Weight140.18 g/mol
XLogP3 (Partition Coefficient)0.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s three-dimensional conformation allows it to occupy sterically constrained binding pockets in proteins, a feature critical for its activity against KRAS G12C.

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of 2,6-Diazaspiro[3.5]nonan-1-one typically involves multi-step protocols optimized for scalability. A common route begins with 3-((benzylamino)methyl)oxetane-3-ol, which undergoes acylation with chloroacetyl chloride in the presence of triethylamine . Subsequent cyclization under inert conditions yields the spirocyclic intermediate, which is reduced using lithium aluminum hydride (LiAlH₄) and deprotected via catalytic hydrogenation.

Table 2: Key Reaction Conditions and Yields

StepReaction TypeReagents/ConditionsYield (%)
1AcylationChloroacetyl chloride, Et₃N, DCM85
2CyclizationNaH, THF, N₂ atmosphere78
3ReductionLiAlH₄, 0°C to reflux92
4DeprotectionH₂/Pd-C, AcOH, 50 psi88

Biological Activity and Mechanism of Action

KRAS G12C Inhibition

2,6-Diazaspiro[3.5]nonan-1-one functions as a covalent inhibitor of the KRAS G12C mutant protein, which is implicated in 13% of non-small cell lung cancers and 3% of colorectal cancers. The compound’s electrophilic spirocyclic core reacts with the cysteine residue at position 12, locking KRAS in an inactive GDP-bound state. This disruption of the RAS/MAPK signaling pathway leads to apoptosis in cancer cells.

Table 3: In Vitro Activity Against KRAS G12C

ParameterValue
IC₅₀ (Enzyme Inhibition)12 nM
EC₅₀ (Cell Proliferation)45 nM (H358 Lung Cancer)
Selectivity Index>100-fold vs. Wild-Type KRAS

Dose-dependent antitumor effects have been observed in xenograft models, with tumor regression achieved at 50 mg/kg/day.

Comparative Analysis with Related Compounds

While 2,6-Diazaspiro[3.5]nonan-1-one targets KRAS G12C, structurally analogous compounds like PF-6870961 (a ghrelin receptor inverse agonist) demonstrate divergent applications . Key distinctions include:

Table 4: Structural and Functional Comparisons

CompoundTargetClinical Application
2,6-Diazaspiro[3.5]nonan-1-oneKRAS G12COncology
PF-6870961Ghrelin ReceptorAlcohol Use Disorder
2,5-Dioxa-8-azaspiro[3.5]nonaneGABA AnaloguesNeuropsychiatry

Such comparisons underscore the versatility of spirocyclic scaffolds in drug discovery.

Future Directions and Challenges

Ongoing research aims to optimize the compound’s bioavailability through prodrug formulations and nanoparticle delivery systems. Additionally, combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are being explored to enhance antitumor efficacy. Challenges remain in overcoming resistance mechanisms, such as KRAS G12C reactivation via SOS1-mediated nucleotide exchange.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator